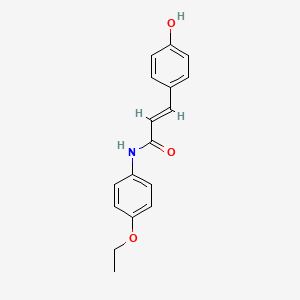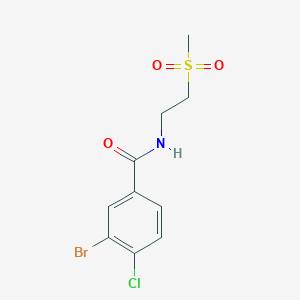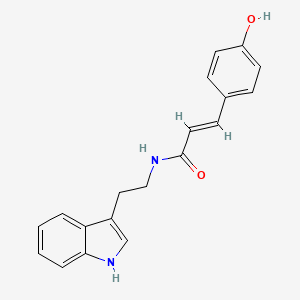
Nb-p-Coumaroyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nb-p-Coumaroyltryptamine is a phenolic amide that belongs to the class of organic compounds known as coumaric acids and derivatives. It is characterized by the presence of a cinnamic acid moiety hydroxylated at the para position of the benzene ring. This compound has been reported to exhibit various pharmacological activities, including anti-oxidant and anti-inflammatory properties .
Preparation Methods
The synthesis of Nb-p-Coumaroyltryptamine typically involves the reaction of p-coumaric acid with tryptamine. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature
Chemical Reactions Analysis
Nb-p-Coumaroyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reactivity of phenolic amides and their derivatives.
Mechanism of Action
Nb-p-Coumaroyltryptamine exerts its effects primarily through the suppression of the JNK/c-Jun signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and apoptosis. By inhibiting the activation of JNK and its downstream target c-Jun, this compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 . Additionally, it has been shown to attenuate the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta .
Comparison with Similar Compounds
Nb-p-Coumaroyltryptamine is similar to other phenolic amides such as N-(p-coumaroyl) serotonin and N-(p-coumaroyl) dopamine. it is unique in its specific molecular structure and the particular signaling pathways it affects. While N-(p-coumaroyl) serotonin and N-(p-coumaroyl) dopamine also exhibit anti-oxidant and anti-inflammatory activities, this compound’s ability to specifically target the JNK/c-Jun pathway sets it apart .
Properties
CAS No. |
53905-12-7 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c22-16-8-5-14(6-9-16)7-10-19(23)20-12-11-15-13-21-18-4-2-1-3-17(15)18/h1-10,13,21-22H,11-12H2,(H,20,23) |
InChI Key |
CDMGLLBADMBULG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


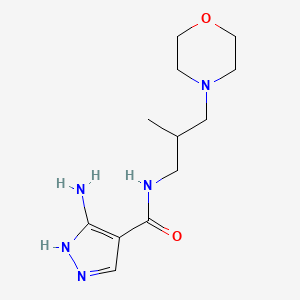
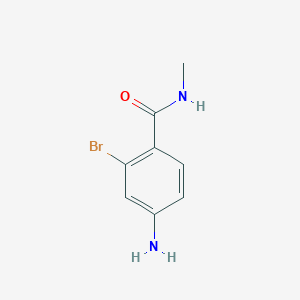
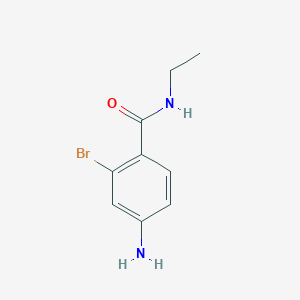
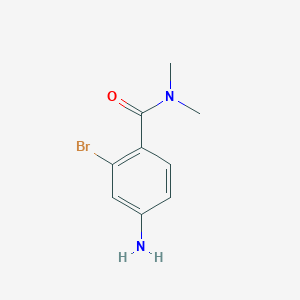
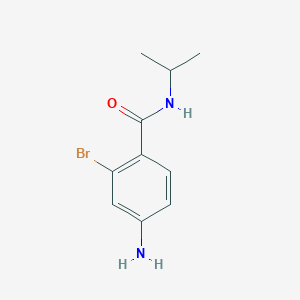
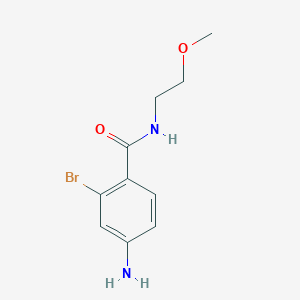
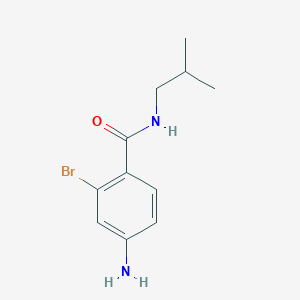
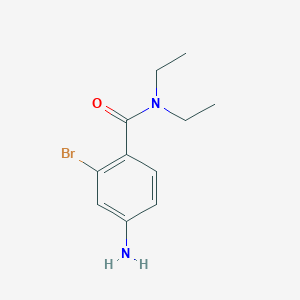
![Methyl 2-[(5-aminopyridine-3-carbonyl)amino]propanoate](/img/structure/B8009432.png)
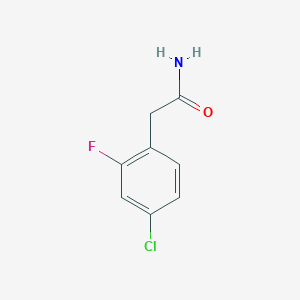
![n-[2-(4-Chloro-phenyl)-acetyl]-guanidine](/img/structure/B8009442.png)
